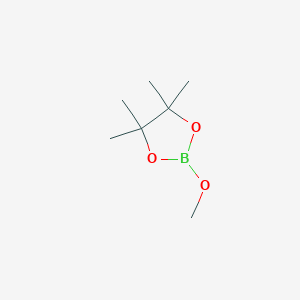

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BO3/c1-6(2)7(3,4)11-8(9-5)10-6/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZJAWSMSXCSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450364 | |

| Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-66-0 | |

| Record name | 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Trimethyl Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often abbreviated as MeO-Bpin, is a versatile and valuable reagent in modern organic synthesis. Its utility is most pronounced in reactions like the Suzuki-Miyaura coupling, where it serves as a stable, easy-to-handle precursor for the formation of boronic acids and esters.[1][2] This technical guide provides an in-depth overview of a primary and efficient method for its synthesis: the transesterification reaction between trimethyl borate and pinacol. This document details the underlying chemical principles, comprehensive experimental protocols, and critical handling procedures to ensure a high-yield, high-purity synthesis suitable for demanding research and development applications.

Synthesis Overview: Transesterification

The core of the synthesis is a transesterification reaction where the methoxy groups of trimethyl borate are exchanged with the diol moiety of pinacol.[3][4] This equilibrium reaction is driven to completion by the removal of the more volatile byproduct, methanol, from the reaction mixture. The reaction is typically performed under an inert atmosphere to prevent hydrolysis of the borate esters.[3]

References

An In-depth Technical Guide to the Synthesis of Methoxyboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic routes for preparing methoxy-substituted arylboronic acid pinacol esters. These compounds are crucial intermediates in modern organic synthesis, particularly valued for their stability and utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3][4] The pinacol ester form offers significant advantages over the corresponding free boronic acids, including enhanced stability towards air and moisture, which facilitates easier handling, purification by chromatography, and extended shelf life.[5]

Core Synthesis Methodologies

Several robust methods have been established for the synthesis of arylboronic acid pinacol esters. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale. The most prominent strategies for synthesizing methoxy-substituted variants are detailed below.

-

Miyaura Borylation of Aryl Halides: This is a widely used and versatile method involving the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with bis(pinacolato)diboron (B₂pin₂).[1][6] This approach is valued for its high functional group tolerance.

-

Sandmeyer-Type Borylation of Arylamines: A metal-free alternative that converts readily available arylamines (e.g., anisidines) into the desired boronic esters.[7][8] The process involves the in-situ formation of a diazonium salt, which then reacts with B₂pin₂.[6][8]

-

Direct Esterification of Boronic Acids: This is the most straightforward method, involving the direct condensation of a commercially available or previously synthesized methoxyphenylboronic acid with pinacol.[9] The reaction is typically driven to completion by removing the water byproduct.

Comparative Summary of Synthesis Protocols

The following table summarizes the key parameters for the primary synthetic routes.

| Method | Starting Material | Key Reagents | Catalyst/Promoter | Solvent | Temp. | Typical Yield | Reference |

| Miyaura Borylation | Methoxy-aryl Halide (Br, I) | Bis(pinacolato)diboron (B₂pin₂) | Pd(dppf)Cl₂, KOAc | 1,4-Dioxane or Toluene | 80-100 °C | 70-95% | [1][10] |

| Sandmeyer-Type Borylation | Methoxy-arylamine | t-BuONO, Bis(pinacolato)diboron | (Metal-free) | Acetonitrile (MeCN) | 80 °C | 60-85% | [6][7] |

| Direct Esterification | Methoxyphenylboronic Acid | Pinacol | (Often none, or with drying agent) | Diethyl Ether or Toluene | Room Temp to Reflux | 78-90% | [9] |

| From Diazonium Salt | Methoxyphenyl-diazonium Salt | Diisopropylaminoborane, Pinacol | Ferrocene (catalyst) | Acetonitrile, Diethyl Ether | 0-20 °C | ~69% | [11] |

Detailed Experimental Protocols

Protocol 1: Miyaura Borylation from 4-Bromoanisole

This protocol describes the synthesis of 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 4-bromoanisole.

Materials:

-

4-Bromoanisole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and anhydrous potassium acetate (1.5 equiv).

-

Add Pd(dppf)Cl₂ (0.03 equiv) to the mixture.

-

Add anhydrous 1,4-dioxane to the vessel to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues and salts, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexane to yield the pure product.

Protocol 2: Sandmeyer-Type Borylation from 4-Methoxyaniline (p-Anisidine)

This metal-free protocol details the conversion of p-anisidine to its corresponding pinacol boronate.[7][8]

Materials:

-

4-Methoxyaniline (p-Anisidine)

-

tert-Butyl nitrite (t-BuONO)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

In a dried reaction flask under an inert atmosphere, dissolve 4-methoxyaniline (1.0 equiv) and bis(pinacolato)diboron (1.5 equiv) in anhydrous acetonitrile.

-

Add tert-butyl nitrite (2.0 equiv) to the solution dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Nitrogen gas evolution should be observed.

-

Monitor the reaction by TLC or GC-MS until the starting amine is consumed.

-

Cool the reaction to room temperature and concentrate the solvent in vacuo.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product via flash column chromatography on silica gel to obtain the desired methoxyboronic acid pinacol ester.

Protocol 3: Direct Esterification of 4-Methoxyphenylboronic Acid

This protocol is a straightforward procedure for when the boronic acid is readily available.[9]

Materials:

-

4-Methoxyphenylboronic Acid

-

Pinacol

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Diethyl Ether

Procedure:

-

To a flask, add 4-methoxyphenylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).[9]

-

Add anhydrous diethyl ether and stir the resulting suspension vigorously at room temperature for 24 hours under an inert atmosphere.[9]

-

Filter the solids (MgSO₄ and excess reagents) and wash thoroughly with diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by distillation under reduced pressure or by recrystallization from pentane.[9]

Visualized Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways.

Caption: Workflow for Miyaura Borylation.

Caption: Workflow for Sandmeyer-Type Borylation.

Purification and Characterization

Purification Challenges

The purification of boronic acid pinacol esters can present challenges. They are susceptible to hydrolysis back to the boronic acid, especially on standard silica gel during column chromatography.[3][12] To mitigate this:

-

Modified Silica Gel: Pre-treating silica gel with a boric acid solution has been reported to reduce on-column degradation.[13]

-

Alternative Chromatography: Using less acidic stationary phases like alumina or employing aprotic eluents can be beneficial.

-

Non-Chromatographic Methods: When possible, purification by recrystallization or distillation is preferred to avoid hydrolysis.[9]

-

Derivatization: In difficult cases, the pinacol ester can be converted to a more stable MIDA (N-methyliminodiacetic acid) boronate, which is more robust to chromatography, or to a crystalline trifluoroborate salt (BF₃K) for easier purification.[13][14][15]

Representative Characterization Data

The following data is representative for 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

| Analysis | Data |

| Appearance | Pale yellow oil |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.67 (dd, J = 7.3, 1.8 Hz, 1H), 7.39 (ddd, J = 8.5, 7.4, 1.8 Hz, 1H), 6.95 (td, J = 7.4, 1.0 Hz, 1H), 6.88 (d, J = 8.3 Hz, 1H), 3.84 (s, 3H), 1.34 (s, 12H) |

| Reference | [11] |

Note: NMR shifts can vary slightly based on solvent and instrument.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. ftp.orgsyn.org [ftp.orgsyn.org]

- 7. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-METHOXYPHENYLBORONIC ACID PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]

- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. reddit.com [reddit.com]

- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1195-66-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as methoxyboronic acid pinacol ester, is a versatile and highly valuable reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a preferred precursor for the formation of boronate esters, which are key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in key chemical transformations.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic molecular structure featuring a dioxaborolane ring.[2][3] The presence of the methoxy group enhances its reactivity and solubility in polar organic solvents.[2]

| Property | Value | Reference |

| CAS Number | 1195-66-0 | [1][4] |

| Molecular Formula | C₇H₁₅BO₃ | [1][4] |

| Molecular Weight | 158.01 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 120 °C at 228 mmHg | [1] |

| Density | 0.964 g/cm³ | [1] |

| Refractive Index | 1.409 | [1] |

| Flash Point | 46 °C (114.8 °F) | [5] |

| Solubility | Soluble in organic solvents | [2] |

Spectroscopic Data

The following tables summarize the key spectroscopic signatures for this compound, which are crucial for its identification and characterization.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H | 3.51 | s (3H, -OCH₃) | CDCl₃ |

| ¹H | 1.26 | s (12H, -C(CH₃)₂) | CDCl₃ |

| ¹³C | 84.2 | - | CDCl₃ |

| ¹³C | 52.5 | - | CDCl₃ |

| ¹³C | 24.5 | - | CDCl₃ |

Note: The provided NMR data is based on a representative spectrum and may vary slightly depending on the experimental conditions.

Further Spectroscopic Data

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the synthesis of boronate esters. These esters are pivotal intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. This compound serves as a precursor to one of the key coupling partners.

-

Borylation of Aryl Halides: The reagent is employed in the palladium-catalyzed borylation of aryl and heteroaryl halides or pseudo-halides to produce the corresponding arylboronate esters. This method offers a versatile and efficient route to these valuable synthetic intermediates.

-

Synthesis of Novel Copolymers: It is utilized as a building block in the synthesis of novel copolymers, particularly those based on benzothiadiazole and electron-rich arene units, for applications in materials science.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for the Palladium-Catalyzed Borylation of an Aryl Halide

This protocol outlines the synthesis of an arylboronate ester from an aryl halide using a palladium catalyst.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

-

Base (e.g., KOAc, 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and base.

-

Add the anhydrous solvent via syringe.

-

Add this compound to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired arylboronate ester.

Protocol 2: General Procedure for a One-Pot, Two-Step Borylation/Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a sequential borylation and Suzuki-Miyaura coupling without the isolation of the intermediate arylboronate ester.

Materials:

-

Aryl halide 1 (for borylation, 1.0 equiv)

-

This compound (1.1 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-4 mol%)

-

Base 1 (for borylation, e.g., Cs₂CO₃, 1.5 equiv)

-

Aryl halide 2 (for coupling, 1.0 equiv)

-

Base 2 (for coupling, e.g., K₃PO₄, 2.0 equiv, as an aqueous solution)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Borylation Step:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine aryl halide 1, the palladium catalyst, the phosphine ligand, and base 1.

-

Add the anhydrous solvent followed by this compound.

-

Stir the mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the borylation is complete (monitor by TLC or GC-MS).

-

-

Suzuki-Miyaura Coupling Step:

-

To the reaction mixture containing the in situ generated arylboronate ester, add aryl halide 2.

-

Add the aqueous solution of base 2.

-

Heat the reaction mixture to 80-110 °C and stir until the cross-coupling is complete (monitor by TLC or GC-MS).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute with an organic solvent and perform an aqueous work-up.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final biaryl product.

-

Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the synthesis of arylboronate esters.

Safety Information

This compound is a flammable liquid and vapor.[5][6] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[5][6] Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn.[5] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[5] For eye contact, rinse cautiously with water for several minutes.[6] Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

References

- 1. This compound(Methoxyboronic acid pinacol ester) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 230299-21-5 | 4,4,4',4',6,6'-Hexamethyl-2,2'-bi(1,3,2-dioxaborinane) | Organoborons | Ambeed.com [ambeed.com]

- 4. 1195-66-0|this compound|BLD Pharm [bldpharm.com]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 11402049 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as methoxyboronic acid pinacol ester, is an organoboron compound widely utilized in organic synthesis. Its stability and versatility make it a valuable reagent, particularly as a precursor for the formation of other boronate esters and in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of its core physical properties, the experimental methodologies used to determine them, and visual representations of its synthetic pathway and application in a key catalytic cycle.

Physical and Chemical Properties

The physical properties of this compound have been well-characterized. It is a colorless to pale yellow liquid at room temperature with a faint, characteristic odor.[1] The following table summarizes its key quantitative physical data.

| Property | Value | Notes |

| Molecular Formula | C₇H₁₅BO₃ | |

| Molecular Weight | 158.00 g/mol | [2][3][4][5] |

| CAS Number | 1195-66-0 | [2][3][4][5][6][7] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 120 °C | at 228 torr[6][8] |

| 159 °C | at atmospheric pressure | |

| Density | 0.9642 g/mL | at 25 °C[2][3][4][5][8] |

| 0.912 g/mL | at 25 °C (literature value)[2][4] | |

| Refractive Index (n_D²⁰) | 1.4096 | [2][3][4][8] |

| 1.41 | at 20 °C[6] | |

| 1.409 | (literature value)[2][4] | |

| Flash Point | 42.2 °C (108.0 °F) | closed cup[2][3][4] |

| InChI | 1S/C7H15BO3/c1-6(2)7(3,4)11-8(9-5)10-6/h1-5H3 | [2][3][4] |

| InChI Key | JZZJAWSMSXCSIB-UHFFFAOYSA-N | [2][3][4] |

| SMILES | COB1OC(C)(C)C(C)(C)O1 | [2][3][4] |

Experimental Protocols

The determination of the physical properties listed above relies on established laboratory techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For this compound, which is stable at its boiling point, several methods can be employed.

Methodology: Simple Distillation

A simple distillation apparatus is a standard and effective method for both purification and boiling point determination.

-

Apparatus: A round-bottomed flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heat source (heating mantle), and boiling chips or a magnetic stir bar.

-

Procedure:

-

The liquid sample (at least 5 mL) is placed in the round-bottomed flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.

-

Cooling water is circulated through the condenser.

-

The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature reading will stabilize.

-

The temperature at which the liquid consistently condenses and collects in the receiving flask is recorded as the boiling point.

-

The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

-

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically measured in g/mL.

Methodology: Mass and Volume Measurement

-

Apparatus: An analytical balance and a graduated cylinder or a more precise volumetric flask.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is calculated by dividing the mass of the liquid by its measured volume.

-

For improved accuracy, this procedure is typically repeated multiple times, and the average density is reported. The temperature of the liquid should also be recorded as density is temperature-dependent.

-

Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through it. It is a characteristic property of a substance.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer, a light source (often built-in), and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

-

The prism surfaces of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of the liquid sample are placed on the lower prism.

-

The prisms are closed and locked. The instrument is connected to a circulating water bath to maintain a constant temperature (typically 20°C).

-

The light source is turned on, and the user looks through the eyepiece, adjusting the handwheel until the field of view is divided into a light and a dark section.

-

The compensator knob is adjusted to eliminate any color fringe at the borderline, making the dividing line sharp.

-

The handwheel is further adjusted to center the sharp dividing line on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used to simulate conditions in a closed container.

Methodology: Pensky-Martens Closed-Cup Tester (ASTM D93)

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid, a stirring mechanism, a heat source, and an ignition source applicator.[8]

-

Procedure:

-

The sample is placed into the test cup up to a specified mark.[2]

-

The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.[2][8]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric spark) is introduced into the vapor space above the liquid.[2][8]

-

The test is continued until a "flash" — a brief ignition of the vapor — is observed inside the cup.[2]

-

The temperature at which the flash occurs is recorded as the flash point of the substance.[6]

-

Visualizations of Chemical Processes

The following diagrams, created using the DOT language, illustrate the synthesis of this compound and its application in the Suzuki-Miyaura coupling reaction.

References

- 1. youtube.com [youtube.com]

- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 3. scimed.co.uk [scimed.co.uk]

- 4. This compound 96 1195-66-0 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 7. This compound | 1195-66-0 [chemicalbook.com]

- 8. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

Spectral Data Analysis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in organic synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectral Data

The following sections present the key spectral data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H), carbon-13 (¹³C), and boron-11 (¹¹B) NMR data for the target compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.51 | Singlet | 3H | -OCH₃ |

| 1.26 | Singlet | 12H | -C(CH₃)₂ |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 84.2 | -OC (CH₃)₂ |

| 52.5 | -OC H₃ |

| 24.5 | -C(C H₃)₂ |

Table 3: ¹¹B NMR Spectral Data of this compound

| Chemical Shift (δ) ppm |

| 22.2 |

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2980-2850 | C-H stretch (alkane) | Strong |

| ~1370-1380 | B-O stretch | Strong |

| ~1140 | C-O stretch | Strong |

| ~850 | B-O-C bend | Medium |

Mass Spectrometry (MS)

Detailed experimental mass spectral data for this specific compound is not widely published. However, the expected fragmentation pattern can be inferred based on the structure. The molecular ion peak ([M]⁺) for boronate esters can sometimes be of low abundance or absent.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Comments |

| 158 | [C₇H₁₅BO₃]⁺ | Molecular Ion (M⁺) |

| 143 | [M - CH₃]⁺ | Loss of a methyl group |

| 101 | [M - C(CH₃)₂O]⁺ | Cleavage of the dioxaborolane ring |

| 59 | [B(OCH₃)₂]⁺ | Fragment containing the boron and methoxy group |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300 MHz or 400 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired on the same instrument, often at a frequency of 75 MHz or 100 MHz. Proton decoupling is employed to simplify the spectrum.

-

¹¹B NMR: Spectra can be obtained on a spectrometer equipped with a boron-observe probe, typically at a frequency of 96 MHz or 128 MHz.

Infrared (IR) Spectroscopy

Sample Preparation: As a liquid, the IR spectrum of this compound can be obtained using a neat sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The compound is introduced into the mass spectrometer via Gas Chromatography (GC-MS). In the GC, the sample is vaporized and separated from any impurities. Upon entering the mass spectrometer, the molecules are ionized, typically using Electron Ionization (EI).

Mass Analysis: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow of Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis and structure elucidation.

Caption: Logical workflow for spectral data acquisition and analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document details the expected chemical shifts and multiplicities, a thorough experimental protocol for spectral acquisition, and visual diagrams to aid in the understanding of the molecular structure and experimental workflow.

Introduction

This compound, also known as methoxyboronic acid pinacol ester, is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its purity and structural integrity are paramount for successful downstream applications. ¹H NMR spectroscopy is a fundamental analytical technique for the characterization and quality control of this compound. This guide serves as a practical resource for researchers utilizing this reagent.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's high degree of symmetry. The spectrum typically exhibits two distinct singlets.

The quantitative data for the ¹H NMR spectrum of this compound, as recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer, is summarized in the table below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.62 | Singlet (s) | 3H | Methoxy (-OCH₃) protons |

| 1.28 | Singlet (s) | 12H | Methyl (-CH₃) protons on the pinacol backbone |

Note on Data Discrepancy: An alternative data source reports chemical shifts of δ 3.41 (multiplet, 3H) and 1.11 (multiplet, 12H). However, the singlet multiplicity for both signals is expected due to the molecular structure lacking adjacent, non-equivalent protons for coupling. The data presented in the table is considered more plausible.

Experimental Protocols

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation

-

Materials:

-

This compound (5-20 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tube

-

Pasteur pipette with a cotton or glass wool plug

-

Vial and cap

-

-

Procedure:

-

Weigh approximately 5-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Cap the vial and gently swirl or vortex to ensure the sample is fully dissolved.

-

Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could adversely affect the spectral resolution.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Experiment: Standard ¹H NMR acquisition

-

Typical Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is appropriate.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

Visualization

The following diagrams illustrate the molecular structure, the origin of the NMR signals, and the experimental workflow.

References

Stability and Storage of Methoxyboronic Acid Pinacol Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage considerations for methoxyboronic acid pinacol ester. Understanding the chemical stability of this reagent is critical for its effective use in research and development, ensuring reproducibility of experimental results and maintaining the integrity of the compound during storage. This document outlines the key degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Physicochemical Properties and Recommended Storage

Methoxyboronic acid pinacol ester is a clear, colorless to almost colorless liquid.[1] For optimal stability and to minimize degradation, it is crucial to store the compound under controlled conditions.

Table 1: Physicochemical Properties of Methoxyboronic Acid Pinacol Ester

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅BO₃ | [1] |

| Molar Mass | 158.00 g/mol | [1] |

| Appearance | Clear liquid | [1] |

| Color | Colorless to Almost colorless | [1] |

| Density | 0.9642 g/mL at 25 °C | [1] |

| Boiling Point | 120 °C at 228 mmHg | [1] |

| Flash Point | 108 °F | [1] |

| Refractive Index | 1.4096 | [1] |

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C[1] | Minimizes thermal degradation and slows down potential side reactions. |

| Atmosphere | Under inert gas (Nitrogen or Argon)[1] | Prevents oxidation of the carbon-boron bond. |

| Moisture | Moisture sensitive; keep container tightly closed.[1][2] | Prevents hydrolysis, which is a primary degradation pathway. |

| Handling | Use in a well-ventilated area, avoid contact with skin and eyes. | Standard safe handling practice for chemical reagents. |

Chemical Stability and Degradation Pathways

The primary mode of degradation for methoxyboronic acid pinacol ester, like other boronic acid pinacol esters, is hydrolysis.[3] This reaction is catalyzed by the presence of moisture and can be accelerated by both acidic and basic conditions.[3] Other potential degradation pathways include oxidation and thermal decomposition.

Hydrolytic Stability

Hydrolysis of the pinacol ester results in the formation of methoxyboronic acid and pinacol. This process is reversible but can significantly impact the purity and reactivity of the starting material.[3][4] The rate of hydrolysis is influenced by several factors including pH, solvent, and temperature.

Diagram 1: Hydrolysis of Methoxyboronic Acid Pinacol Ester

Caption: General hydrolysis pathway of Methoxyboronic Acid Pinacol Ester.

Table 3: Qualitative Hydrolytic Stability of Boronic Acid Pinacol Esters at Different pH Conditions

| pH Range | Condition | Expected Stability | Notes |

| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[3] |

| 4 - 6 | Weakly Acidic | Moderate | Hydrolysis can still occur, but likely at a slower rate than under strongly acidic or basic conditions.[3] |

| 6 - 8 | Neutral | Moderate to High | Generally most stable around neutral pH. |

| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis occurs and is a key step for in situ generation of the boronic acid in Suzuki couplings.[3] |

| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected.[3] |

The stability in organic solvents is highly dependent on the presence of residual water. Anhydrous aprotic solvents such as THF, dioxane, toluene, and DMF generally provide a stable environment.[3] Protic solvents like methanol and ethanol can lead to transesterification or hydrolysis, especially in the presence of acid or base catalysts.[3]

Thermal Stability

Methoxyboronic acid pinacol ester is relatively stable at lower temperatures but may undergo thermal decomposition at high temperatures.[5] For long-term storage, sub-zero temperatures (<0°C) are recommended to minimize degradation.[3] While stable for short periods at room temperature (0-25°C) if protected from moisture and air, elevated temperatures (25-80°C) can accelerate hydrolysis and other degradation pathways.[3] Significant degradation is likely at temperatures above 80°C.[3]

Table 4: Qualitative Thermal Stability of Boronic Acid Pinacol Esters

| Temperature Range | Condition | Expected Stability | Notes |

| < 0 °C | Sub-zero | High | Recommended for long-term storage to minimize degradation.[3] |

| 0 - 25 °C | Room Temperature | Moderate | Stable for short periods if protected from moisture and air.[3] |

| 25 - 80 °C | Moderate Heating | Moderate to Low | Increased temperature can accelerate hydrolysis and other degradation pathways.[3] |

| > 80 °C | High Heating | Low | Significant degradation is likely, particularly over extended periods.[3] |

Oxidative Stability

The carbon-boron bond in boronic esters can be susceptible to oxidation, particularly in the presence of air or other oxidizing agents.[3] Storing the compound under an inert atmosphere is crucial to prevent oxidative degradation.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of Methoxyboronic acid pinacol ester in experimental settings, its stability can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol allows for the direct observation and quantification of the hydrolysis of Methoxyboronic acid pinacol ester to methoxyboronic acid and pinacol.

Diagram 2: Experimental Workflow for ¹H NMR Stability Analysis

Caption: Workflow for monitoring hydrolytic stability by ¹H NMR.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Methoxyboronic acid pinacol ester in a suitable anhydrous deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃).

-

In a standard NMR tube, add a known volume of the stock solution.

-

To initiate hydrolysis, add a specific volume of D₂O or a D₂O-based buffer of the desired pD.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution to establish the t=0 time point.

-

Periodically acquire subsequent ¹H NMR spectra over the desired time course (e.g., every 30 minutes, then hourly).

-

-

Data Analysis:

-

At each time point, integrate the characteristic signals for:

-

Methoxyboronic acid pinacol ester: The singlet corresponding to the 12 protons of the pinacol methyl groups.

-

Pinacol (hydrolysis product): A new singlet for the 12 protons of the methyl groups of free pinacol.

-

-

Calculate the percentage of hydrolysis at each time point by comparing the integral of the free pinacol signal to the sum of the integrals of the pinacol ester and free pinacol signals.

-

Stability Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol is designed to assess the purity of Methoxyboronic acid pinacol ester and monitor its degradation while minimizing on-column hydrolysis.

Diagram 3: Experimental Workflow for RP-HPLC Stability Analysis

Caption: Workflow for stability assessment by RP-HPLC.

Methodology:

-

HPLC Conditions:

-

Column: A C18 column with low residual silanol activity is recommended to minimize on-column hydrolysis.

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

It is critical to avoid acidic modifiers like formic acid or trifluoroacetic acid (TFA) in the mobile phase, as they can promote on-column hydrolysis.[3]

-

-

Gradient: Develop a gradient elution method that effectively separates the relatively nonpolar Methoxyboronic acid pinacol ester from the more polar Methoxyboronic acid.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a consistent temperature, for example, 25°C.

-

Detection: UV detection at an appropriate wavelength.

-

-

Analysis:

-

Inject the sample solution and monitor the chromatogram for the appearance of the earlier-eluting peak corresponding to Methoxyboronic acid.

-

To assess the stability of the compound in the prepared analytical solution, inject the same solution periodically over time and observe any increase in the peak area of the Methoxyboronic acid.

-

Conclusion

Methoxyboronic acid pinacol ester is a valuable reagent that requires careful handling and storage to maintain its integrity. The primary degradation pathway is hydrolysis, which is sensitive to moisture, pH, and temperature. Storing the compound at 2-8°C under an inert atmosphere and using anhydrous solvents are key to preventing degradation. For applications requiring high purity, it is recommended to assess the stability of the compound using appropriate analytical techniques such as ¹H NMR or RP-HPLC. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the reliable performance of Methoxyboronic acid pinacol ester in their synthetic endeavors.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]

- 4. researchgate.net [researchgate.net]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1195-66-0), a key reagent in synthetic chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Key data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C7H15BO3 | [1] |

| Molecular Weight | 158.00 g/mol | [2] |

| Appearance | Liquid | N/A |

| Boiling Point | 120 °C (at 228 torr) | [1] |

| Density | 0.9642 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4096 | [2] |

| Flash Point | 42.2 °C (108.0 °F) - closed cup | [2] |

| Synonyms | Methoxyboronic acid pinacol ester | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in risk mitigation.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | 🔥 | Warning | H226: Flammable liquid and vapor |

| Serious Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation |

Data sourced from multiple safety data sheets.[2][4]

Vapors of this compound may form explosive mixtures with air and can travel to an ignition source and flash back.[1] Most vapors are heavier than air and can accumulate in low-lying areas.[1]

Safe Handling and Experimental Protocols

A systematic approach to handling is essential. The following workflow outlines the key stages of risk assessment and control.

Caption: Risk Assessment and Control Workflow for Handling this compound.

Experimental Protocol: General Handling of Liquid Reagents

This protocol outlines a standard procedure for handling flammable and eye-irritating liquids like this compound in a research setting.

1. Pre-Experiment Preparation:

- Thoroughly review the Safety Data Sheet (SDS).[5][6]

- Ensure a chemical fume hood is certified and functioning correctly.

- Assemble all necessary glassware and equipment. Ensure it is dry and free of contaminants.

- Prepare a designated waste container for hazardous chemical waste.

- Locate the nearest emergency eyewash station and safety shower.

2. Personal Protective Equipment (PPE):

- Don appropriate PPE before handling the chemical. This includes:

- Safety goggles and a face shield.

- A flame-resistant laboratory coat.

- Chemical-resistant gloves (e.g., nitrile).

- Closed-toe shoes.

3. Handling Procedure:

- All handling of this compound must be conducted in a chemical fume hood.

- Ground and bond all containers and receiving equipment to prevent static discharge.[3][4]

- Use only non-sparking tools.[3][4]

- Keep the container tightly closed when not in use.[3][4]

- Avoid contact with eyes, skin, and clothing.

- Avoid inhalation of vapors.[5]

- Keep away from heat, sparks, open flames, and other ignition sources.[3][4] No smoking.[3][4]

4. Storage:

- Store in a cool, well-ventilated place away from sources of ignition.[3][4][5]

- Keep the container tightly closed in a dry environment.[5]

5. Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5]

Chemical Compatibility and Decomposition

Understanding the chemical compatibility and decomposition pathways is critical for safe storage and handling.

Caption: Incompatibility and Hazardous Decomposition Pathways.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [4][5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention. | [4][5] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Seek medical assistance. | [1][5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1] For large fires, use water spray, fog, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[1]

-

Specific Hazards: The compound is highly flammable.[1] Vapors may form explosive mixtures with air.[1] Fire may produce irritating, corrosive, and/or toxic gases.[1]

-

Protective Equipment: Wear positive pressure self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition.[5] Use spark-proof tools and explosion-proof equipment.[5] Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Absorb with a non-combustible material such as dry earth or sand and transfer to a suitable, labeled container for disposal.[1] A vapor-suppressing foam may be used to reduce vapors.[1]

This technical guide is intended to provide comprehensive safety and handling information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure that a thorough risk assessment is conducted for your specific experimental conditions.

References

- 1. This compound(1195-66-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound 96 1195-66-0 [sigmaaldrich.com]

- 3. This compound | 1195-66-0 | TCI AMERICA [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. SDS of this compound, Safety Data Sheets, CAS 1195-66-0 - chemBlink [ww.chemblink.com]

A Comprehensive Guide to the Nomenclature of a Key Boronic Ester

For researchers, scientists, and professionals engaged in drug development and organic synthesis, precise chemical nomenclature is paramount. This document provides a detailed overview of the synonyms for the versatile reagent, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Overview of this compound

This compound is a valuable boronic ester in organic chemistry, frequently utilized in cross-coupling reactions and as a precursor for the synthesis of other boronic acids and esters. Its stability and ease of handling make it a preferred reagent in many synthetic protocols.

Synonyms and Alternative Names

The compound is known by several alternative names, which are frequently encountered in chemical literature, supplier catalogs, and databases. Understanding these synonyms is crucial for effective literature searches and procurement. The most common synonym is Methoxyboronic acid pinacol ester.[1][2][3][4][5][6]

A comprehensive list of synonyms is presented in the table below for clarity and easy reference.

| Synonym | Source(s) |

| Methoxyboronic acid pinacol ester | [1][2][3][4][5][6][7][8] |

| Methyl pinacolyl borate | [4][7] |

| 1,3,2-Dioxaborolane, 2-methoxy-4,4,5,5-tetramethyl- | [6][7][8] |

| Boric acid, cyclic tetramethylethylene methyl ester | [6] |

| 2-Methoxy-4,4,5,5-tetramethyl 1,3,2-dioxaborolane | [4][7] |

| Methoxyboronic acid, pinacol ester | [2][7] |

Chemical Identifiers

For unambiguous identification, chemical identifiers such as the CAS Number are universally employed.

| Identifier | Value |

| CAS Number | 1195-66-0[1][2][3][7][8] |

| MDL Number | MFCD03093086 |

| EC Number | Not explicitly found in search results. |

| PubChem CID | Not a direct synonym but related compounds have CIDs. |

Logical Relationship of Synonyms

The various synonyms arise from different systematic and common naming conventions. The relationship can be visualized as follows:

Caption: Relationship between different synonyms for the target compound.

References

- 1. This compound(1195-66-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. pharmainfosource.com [pharmainfosource.com]

- 3. CAS 1195-66-0 | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemrio.com [chemrio.com]

- 5. This compound(Methoxyboronic acid pinacol ester) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. echemi.com [echemi.com]

- 7. CAS RN 1195-66-0 | Fisher Scientific [fishersci.fi]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a prominent member of the pinacol boronic ester family, is a versatile and widely utilized reagent in modern organic synthesis. While its primary role is in facilitating carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction, a comprehensive understanding of its mechanism is crucial for its effective application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its chemical reactivity. It is important to note that, despite its application in the synthesis of biologically active molecules, there is a significant lack of publicly available data on the direct biological mechanism of action, toxicology, or specific cellular targets of this compound itself. Therefore, this guide will focus on its well-established role and mechanistic pathways in chemical synthesis.

Chemical Properties and Data

This compound, also known as methoxyboronic acid pinacol ester, is a colorless liquid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₅BO₃ |

| Molecular Weight | 158.00 g/mol |

| CAS Number | 1195-66-0 |

| Density | 0.9642 g/mL at 25 °C |

| Boiling Point | 159 °C |

| Refractive Index | n20/D 1.4096 |

| Solubility | Soluble in most organic solvents |

| InChI Key | JZZJAWSMSXCSIB-UHFFFAOYSA-N |

Core Mechanism of Action in Suzuki-Miyaura Cross-Coupling

The primary and most significant "mechanism of action" of this compound is its role as a boronic ester in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The overall catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition

The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the R¹-X bond, resulting in the formation of a square planar palladium(II) complex.

Transmetalation

This is the crucial step where the this compound derivative (a boronic ester, R²-B(OR)₂) transfers its organic group (R²) to the palladium(II) complex. The presence of a base is essential for this step. The base activates the boronic ester, making the organic group more nucleophilic and facilitating its transfer to the palladium center. The exact mechanism of transmetalation can vary, with two primary proposed pathways:

-

The Boronate Pathway: The base coordinates to the boron atom of the boronic ester, forming a more nucleophilic "ate" complex, which then reacts with the palladium(II) complex.

-

The Oxo-Palladium Pathway: The base first reacts with the palladium(II) complex to form a more reactive oxo-palladium species, which then facilitates the transfer of the organic group from the neutral boronic ester.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination from the palladium(II) intermediate. The two organic groups (R¹ and R²) are coupled together to form the desired product (R¹-R²), and the palladium catalyst is regenerated in its active Pd(0) state, ready to start a new cycle.

Experimental Protocols

While specific experimental protocols for investigating the biological mechanism of action of this compound are not available due to the lack of such studies, a general protocol for its use in a Suzuki-Miyaura coupling reaction is provided below. This serves as a practical example of its chemical application.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound derivative (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Biological Activity and Future Directions

As of the current literature, there is a notable absence of dedicated studies on the biological mechanism of action of this compound. Its role in medicinal chemistry is primarily as a building block in the synthesis of more complex, biologically active molecules. The pinacol boronic ester group is generally considered a stable and relatively non-toxic moiety for synthetic purposes.[1]

Future research could explore the potential for this and similar small boronic esters to have off-target biological effects, or to be designed as simple pharmacophores. However, at present, its "mechanism of action" is firmly rooted in the principles of organometallic chemistry.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.

A significant advancement in the efficiency of the Suzuki-Miyaura coupling is the development of one-pot, two-step procedures. These protocols involve the in-situ formation of a boronate ester from an organic halide, followed by the cross-coupling with a second organic halide in the same reaction vessel. This approach circumvents the need for the isolation and purification of the often sensitive organoboron intermediate, thereby saving time, reducing waste, and potentially increasing overall yields.

This document provides detailed application notes and protocols for a one-pot Suzuki-Miyaura coupling reaction, specifically focusing on the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) as a key reagent for the initial borylation step.

The Role of this compound (MeOBPin)

This compound is a versatile and efficient reagent for the synthesis of pinacol boronate esters.[1] In the context of a one-pot Suzuki-Miyaura reaction, MeOBPin serves as an electrophilic boron source that reacts with an organometallic species, typically generated in-situ from an aryl or vinyl halide, to form the corresponding boronate ester. This intermediate then participates in the subsequent palladium-catalyzed cross-coupling with a second organic halide. The use of MeOBPin offers a practical alternative to other boron sources like bis(pinacolato)diboron (B₂pin₂).

One-Pot Borylation/Suzuki-Miyaura Coupling Workflow

The one-pot reaction proceeds in two distinct stages within the same reaction vessel:

-

Miyaura Borylation: An aryl or vinyl halide (Ar¹-X) is reacted with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable base to form the corresponding pinacol boronate ester (Ar¹-Bpin). While protocols often cite B₂pin₂, MeOBPin can be employed in a similar capacity.

-

Suzuki-Miyaura Coupling: A second aryl or vinyl halide (Ar²-X) and a different base are added to the reaction mixture. The palladium catalyst, already present from the first step, facilitates the cross-coupling between the in-situ generated boronate ester (Ar¹-Bpin) and the second halide to yield the final biaryl or vinylarene product (Ar¹-Ar²).[2]

One-Pot Borylation/Suzuki-Miyaura Coupling Workflow

Experimental Protocols

The following is a representative protocol for a one-pot, two-step Suzuki-Miyaura coupling reaction. This protocol is adapted from established procedures and illustrates the general methodology.[2] Researchers should optimize conditions for their specific substrates.

Materials and Reagents:

-

Aryl/Vinyl Halide 1 (1.0 equiv)

-

This compound (or Bis(pinacolato)diboron, 1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 10 mol%)

-

Base 1 (e.g., Potassium Acetate (KOAc), 3.0 equiv)

-

Aryl/Vinyl Halide 2 (1.0 equiv)

-

Base 2 (e.g., 2 M aqueous Sodium Carbonate (Na₂CO₃), 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane, 0.5 M)

-

Microwave reaction vials or standard reaction glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Miyaura Borylation

-

To a microwave reaction vial or a dry flask equipped with a magnetic stir bar, add the first aryl/vinyl halide (1.0 equiv), the boron source (1.2 equiv), the palladium catalyst (10 mol%), and the first base (3.0 equiv).

-

Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent (e.g., 1,4-dioxane) to the desired concentration (e.g., 0.5 M).

-

If using microwave irradiation, heat the reaction mixture to 120 °C for 45 minutes.[2] If using conventional heating, the reaction may require longer times (e.g., 18 hours at 80 °C).[2]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to confirm the formation of the boronate ester.

Step 2: Suzuki-Miyaura Coupling

-

After the borylation step is complete, cool the reaction mixture to room temperature.

-

Add the second aryl/vinyl halide (1.0 equiv) and the second base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv) to the reaction mixture.

-

Reseal the reaction vessel and heat it under the same conditions as the borylation step (e.g., 120 °C for 30 minutes under microwave irradiation).[2]

-

Monitor the formation of the final product by an appropriate analytical method.

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or vinylarene.

Data Presentation

The following tables summarize representative data for one-pot borylation/Suzuki-Miyaura coupling reactions, showcasing the versatility of this methodology with various substrates. The data is adapted from literature sources that primarily utilize bis(pinacolato)diboron as the boron source, which is mechanistically analogous to using MeOBPin.

Table 1: Optimization of a Model One-Pot Borylation/Suzuki-Miyaura Reaction [2]

| Entry | Borylation Catalyst/Base | Borylation Time/Temp | Suzuki Coupling Catalyst/Base | Suzuki Coupling Time/Temp | Conversion to Product (%) |

| 1 | Pd(dppf)Cl₂ / KOAc | 18 h / 80 °C | Pd(dppf)Cl₂ / Na₂CO₃(aq) | 1 h / 120 °C | 0 |

| 2 | Pd(dppf)Cl₂ / KOAc | 1 h / 120 °C (MW) | Pd(PPh₃)₄ / Na₂CO₃(aq) | 1 h / 120 °C (MW) | 0 |

| 3 | Pd(PPh₃)₄ / KOAc | 45 min / 120 °C (MW) | Pd(PPh₃)₄ / Na₂CO₃(aq) | 30 min / 120 °C (MW) | 100 |

Reaction Conditions: 5-bromoindanone (Aryl Halide 1), B₂pin₂ (1.2 equiv), 3-bromopyridine (Aryl Halide 2). MW = Microwave irradiation.

Table 2: Substrate Scope for the One-Pot Borylation/Suzuki-Miyaura Coupling [2]

| Entry | Aryl Halide 1 | Aryl Halide 2 | Product | Yield (%) |

| 1 | 5-Bromoindanone | 3-Bromopyridine | 5-(Pyridin-3-yl)indan-1-one | 81 |

| 2 | 5-Bromoindanone | 4-Bromopyridine | 5-(Pyridin-4-yl)indan-1-one | 75 |

| 3 | 1-Bromo-4-methoxybenzene | 3-Bromopyridine | 3-(4-Methoxyphenyl)pyridine | 62 |

| 4 | 1-Bromo-4-methoxybenzene | 4-Bromopyridine | 4-(4-Methoxyphenyl)pyridine | 49 |

| 5 | 1-Bromo-4-cyanobenzene | 3-Bromopyridine | 4-(Pyridin-3-yl)benzonitrile | 87 |

| 6 | 1-Bromo-4-cyanobenzene | 4-Bromopyridine | 4-(Pyridin-4-yl)benzonitrile | 68 |

Reaction Conditions: Aryl Halide 1 (1 equiv), B₂pin₂ (1.2 equiv), Pd(PPh₃)₄ (10 mol%), KOAc (3 equiv) in dioxane (0.5 M) at 120 °C (MW) for 45 min, followed by Aryl Halide 2 (1 equiv) and 2 M Na₂CO₃(aq) (2 equiv) at 120 °C (MW) for 30 min.[2]

Conclusion

The one-pot borylation/Suzuki-Miyaura coupling protocol is a highly efficient and atom-economical method for the synthesis of biaryl and vinylarene compounds. The use of this compound as a borylating agent, in a manner analogous to bis(pinacolato)diboron, offers a practical approach to generate the necessary boronate ester intermediate in-situ. This methodology is particularly valuable for drug discovery and development, where rapid access to diverse molecular scaffolds is crucial. The provided protocols and data serve as a guide for researchers to implement and adapt this powerful synthetic strategy for their specific research needs.

References

Application Notes and Protocol for Miyaura Borylation: Synthesis of Aryl Pinacol Boronate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl or vinyl halides (or triflates) and a diboron reagent.[1][2] This reaction is of paramount importance in synthetic chemistry, particularly in pharmaceutical and materials science research. The resulting organoboron compounds, such as aryl pinacol boronate esters, are stable, versatile intermediates.[2] They are key precursors for the widely used Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds to construct complex molecular architectures found in many drug candidates and organic materials.[1][3]

A common misconception is the role of compounds like 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound is an example of a product of a Miyaura borylation, not a reagent used in the borylation itself. The reaction serves to install the pinacol boronate group onto an aromatic or vinylic core. The protocol detailed below outlines the synthesis of such compounds. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups (e.g., esters, ketones, nitriles, and nitro groups), which would not be compatible with more traditional organometallic routes like those involving Grignard or organolithium reagents.[1][4]

Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) undergoes transmetalation with the Pd(II) complex. The base, typically a mild one like potassium acetate (KOAc), is crucial for this step and helps to avoid undesired side reactions.[2]

-

Reductive Elimination: The final step is the reductive elimination from the palladium center to yield the aryl boronate ester (Ar-Bpin) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed Miyaura borylation of an aryl bromide using bis(pinacolato)diboron (B₂pin₂).

Materials and Reagents

-

Aryl bromide (Ar-Br)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., PdCl₂(dppf) or Pd(dba)₂/phosphine ligand)

-

Base (e.g., Potassium acetate, KOAc)

-

Anhydrous solvent (e.g., 1,4-Dioxane, DMSO, or Toluene)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (Schlenk tube or round-bottom flask)

-

Magnetic stirrer and heating plate

-

Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, water)

-

Silica gel for column chromatography

General Procedure

Caption: General workflow for Miyaura borylation.

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1-1.5 mmol, 1.1-1.5 equiv), palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%), and potassium acetate (KOAc) (1.5-3.0 mmol, 1.5-3.0 equiv).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, 3-5 mL) via a syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80–110 °C).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl pinacol boronate ester.[4]

Data Presentation: Substrate Scope and Conditions

The Miyaura borylation is compatible with a wide range of aryl halides bearing both electron-donating and electron-withdrawing groups. The following table summarizes typical reaction conditions and yields for various substrates.

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | PdCl₂(dppf) (3) | KOAc | DMSO | 80 | 24 | 69[4] |

| 2 | 4-Bromotoluene | Pd(dba)₂/PCy₃ (1.5) | KOAc | Dioxane | 80 | 16 | 95[4] |

| 3 | 1-Bromonaphthalene | Pd(dba)₂/PCy₃ (1.5) | KOAc | Dioxane | 80 | 16 | 98[4] |

| 4 | 4-Chlorobenzonitrile | Pd(dba)₂/PCy₃ (1.5) | KOAc | Dioxane | 80 | 16 | 90[4] |

| 5 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | KOAc | DMSO | 80 | 18 | 97[4] |

| 6 | 2-Bromopyridine | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 6 | 75[4] |

| 7 | 4-Iodoanisole | PdCl₂(CH₃CN)₂ (1) | Et₃N | Dioxane | 110 | 0.5 | 94[5] |

| 8 | 4-Chlorotoluene | Pd(dba)₂/t-Bu-DPEphos (1.5) | Et₃N | Dioxane | 120 | 16 | 92[6] |

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = dibenzylideneacetone; PCy₃ = Tricyclohexylphosphine; t-Bu-DPEphos = bis(2-di-tert-butylphosphinophenyl)ether.

Conclusion

The Miyaura borylation is an indispensable tool for modern organic synthesis, providing reliable and functional-group-tolerant access to valuable boronate esters. These compounds are critical building blocks in the construction of biaryl structures prevalent in pharmaceuticals and advanced materials. The protocol and data presented here offer a comprehensive guide for researchers to successfully implement this reaction in their synthetic endeavors.